molecular formula C7H7NO5S B3037761 3-Amino-5-sulfobenzoic acid CAS No. 5855-79-8

3-Amino-5-sulfobenzoic acid

Cat. No.: B3037761
CAS No.: 5855-79-8
M. Wt: 217.2 g/mol
InChI Key: ZYIWQQOVIPGGPG-UHFFFAOYSA-N
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Description

3-Amino-5-sulfobenzoic acid is an organic compound with the molecular formula C7H7NO5S It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a sulfonic acid group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-sulfobenzoic acid typically involves the sulfonation of 3-aminobenzoic acid. One common method includes the reaction of 3-aminobenzoic acid with fuming sulfuric acid, which introduces the sulfonic acid group at the desired position. The reaction is usually carried out under controlled temperature conditions to ensure the selective sulfonation of the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-sulfobenzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.

    Nucleophilic Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfonic acid derivatives or reduction to yield amine derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used under acidic conditions.

    Nucleophilic Substitution: Reagents like amines and alcohols can react with the sulfonic acid group under basic conditions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are employed under controlled conditions.

Major Products:

    Electrophilic Aromatic Substitution: Halogenated and nitrated derivatives of this compound.

    Nucleophilic Substitution: Sulfonamide and sulfonate ester derivatives.

    Oxidation and Reduction: Sulfonic acid and amine derivatives.

Scientific Research Applications

3-Amino-5-sulfobenzoic acid finds applications in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the study of enzyme inhibition and as a probe for investigating biochemical pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Amino-5-sulfobenzoic acid
  • 4-Amino-3-sulfobenzoic acid
  • 5-Amino-2-hydroxybenzoic acid

Comparison: 3-Amino-5-sulfobenzoic acid is unique due to the specific positioning of the amino and sulfonic acid groups on the benzene ring. This arrangement imparts distinct chemical reactivity and biological activity compared to its isomers. For instance, the position of the amino group can influence the compound’s ability to participate in hydrogen bonding and its overall electronic properties, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

3-amino-5-sulfobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S/c8-5-1-4(7(9)10)2-6(3-5)14(11,12)13/h1-3H,8H2,(H,9,10)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIWQQOVIPGGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)S(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310841
Record name 3-Amino-5-sulfobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5855-79-8
Record name 3-Amino-5-sulfobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5855-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-sulfobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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